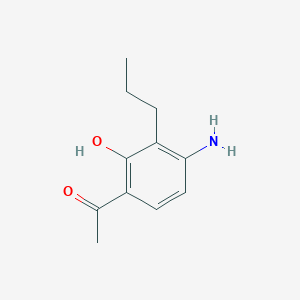
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is an organic compound that belongs to the class of phenyl ethanones These compounds are characterized by the presence of a phenyl group attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted benzene derivative. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development and as a pharmacophore in medicinal chemistry.
Industry: Use as an intermediate in the production of dyes, polymers, and other materials.
Wirkmechanismus
The mechanism of action of 1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Amino-2-hydroxy-phenyl)-ethanone: Lacks the propyl group, which may affect its reactivity and applications.
1-(4-Amino-3-propyl-phenyl)-ethanone: Lacks the hydroxyl group, potentially altering its chemical properties.
1-(2-Hydroxy-3-propyl-phenyl)-ethanone: Lacks the amino group, which may influence its biological activity.
Uniqueness
1-(4-amino-2-hydroxy-3-propylphenyl)Ethanone is unique due to the presence of all three functional groups (amino, hydroxyl, and propyl) on the phenyl ring
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
1-(4-amino-2-hydroxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-3-4-9-10(12)6-5-8(7(2)13)11(9)14/h5-6,14H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
XPNYJCJVAVZWSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














